3'-O-Decarbamoylirumamycin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 3'-O-Decarbamoylirumamycin is a complex organic molecule with a unique structure It contains multiple functional groups, including hydroxyl groups, oxirane rings, and a dioxabicyclo structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3'-O-Decarbamoylirumamycin involves multiple steps, including the formation of the oxirane ring and the dioxabicyclo structure. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
The compound 3'-O-Decarbamoylirumamycin can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The oxirane ring can be reduced to form diols.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and halogenating agents such as thionyl chloride or phosphorus tribromide. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance the reaction rate and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the oxirane ring can produce diols. Substitution reactions can result in the formation of halogenated or alkylated derivatives of the original compound.
Scientific Research Applications
The compound 3'-O-Decarbamoylirumamycin has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may have potential as a biochemical probe to study specific biological pathways or as a tool to investigate enzyme mechanisms.
Medicine: It could be explored for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry: The compound may find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of 3'-O-Decarbamoylirumamycin involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups and oxirane rings can form hydrogen bonds and covalent bonds with target proteins or enzymes, modulating their activity. The dioxabicyclo structure may also play a role in stabilizing the compound’s interaction with its targets, enhancing its overall efficacy.
Comparison with Similar Compounds
Similar Compounds
(4’,5,7-trihydroxy-6,8-dimethylhomoisoflavanone): This compound shares some structural similarities with 3'-O-Decarbamoylirumamycin, such as the presence of hydroxyl groups and a bicyclic structure.
(2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-chromen-3-yl 6-deoxy-α-L-mannopyranosyl-(1->2)-6-deoxy-α-L-mannopyranosyl-(1->6)-β-D-glucopyranoside): This compound also contains multiple hydroxyl groups and a complex ring structure, making it similar in some respects to the target compound.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features
Properties
CAS No. |
99486-52-9 |
---|---|
Molecular Formula |
C40H64O11 |
Molecular Weight |
720.9 g/mol |
IUPAC Name |
(9E,15E)-11-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-1,7-dihydroxy-6,8,16,18-tetramethyl-5-[4-(3-methyl-3-propanoyloxiran-2-yl)pentan-2-yl]-4,21-dioxabicyclo[15.3.1]henicosa-9,15,18-trien-3-one |
InChI |
InChI=1S/C40H64O11/c1-10-31(42)39(9)38(51-39)26(6)19-25(5)37-27(7)34(44)22(2)15-16-29(48-33-20-30(41)35(45)28(8)47-33)14-12-11-13-23(3)36-24(4)17-18-40(46,50-36)21-32(43)49-37/h13,15-17,22,25-30,33-38,41,44-46H,10-12,14,18-21H2,1-9H3/b16-15+,23-13+ |
InChI Key |
AROPDQZOMIITCK-YASSZHNESA-N |
SMILES |
CCC(=O)C1(C(O1)C(C)CC(C)C2C(C(C(C=CC(CCCC=C(C3C(=CCC(O3)(CC(=O)O2)O)C)C)OC4CC(C(C(O4)C)O)O)C)O)C)C |
Isomeric SMILES |
CCC(=O)C1(C(O1)C(C)CC(C)C2C(C(C(/C=C\C(CCC/C=C(/C3C(=CCC(O3)(CC(=O)O2)O)C)\C)OC4CC(C(C(O4)C)O)O)C)O)C)C |
Canonical SMILES |
CCC(=O)C1(C(O1)C(C)CC(C)C2C(C(C(C=CC(CCCC=C(C3C(=CCC(O3)(CC(=O)O2)O)C)C)OC4CC(C(C(O4)C)O)O)C)O)C)C |
Synonyms |
3'-O-decarbamoylirumamycin decarbamoylirumamycin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.